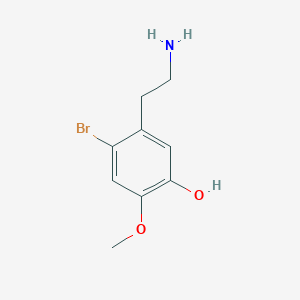
5-(2-Aminoethyl)-4-bromo-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Aminoethyl)-4-bromo-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group, a bromine atom, and an aminoethyl side chain attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxyphenol followed by the introduction of the aminoethyl group. The reaction conditions typically include the use of bromine or a brominating agent in the presence of a catalyst. The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Aminoethyl)-4-bromo-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Dehalogenated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(2-Aminoethyl)-4-bromo-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxy and aminoethyl groups can enhance its binding affinity and specificity. The bromine atom may also play a role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-bromo-5-(2-methoxyethyl)phenol: Similar structure but with a methoxyethyl group instead of an aminoethyl group.
2-Methoxy-4-chloro-5-(2-aminoethyl)phenol: Similar structure but with a chlorine atom instead of a bromine atom.
2-Methoxy-4-bromo-5-(2-hydroxyethyl)phenol: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.
Uniqueness
5-(2-Aminoethyl)-4-bromo-2-methoxyphenol is unique due to the presence of the aminoethyl group, which can impart specific biological activities and reactivity. The combination of the methoxy, bromine, and aminoethyl groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
56522-51-1 |
|---|---|
Fórmula molecular |
C9H12BrNO2 |
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
5-(2-aminoethyl)-4-bromo-2-methoxyphenol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-9-5-7(10)6(2-3-11)4-8(9)12/h4-5,12H,2-3,11H2,1H3 |
Clave InChI |
VATHVOGHZWSUTL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)Br)CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















